molecular formula C12H15ClFNO B3026070 2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride CAS No. 1956327-93-7

2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride

Cat. No.: B3026070
CAS No.: 1956327-93-7
M. Wt: 243.70 g/mol
InChI Key: VOMLIFQAFQRIIL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride is a chemical compound that belongs to the class of cyclohexanone derivatives It is characterized by the presence of an amino group and a fluorophenyl group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride typically involves the following steps:

    Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through various methods, including the oxidation of cyclohexanol or the hydrogenation of phenol.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Amination: The amino group is introduced through a reductive amination reaction, where an amine is added to the ketone group of the cyclohexanone ring.

    Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-chlorophenyl)-cyclohexanone: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-2-(2-bromophenyl)-cyclohexanone: Contains a bromine atom instead of fluorine.

    2-Amino-2-(2-methylphenyl)-cyclohexanone: Contains a methyl group instead of fluorine.

Uniqueness

2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMLIFQAFQRIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342740
Record name 2-Amino-2-(2-fluorophenyl)cyclohexanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956327-93-7
Record name 2-Amino-2-(2-fluorophenyl)cyclohexanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride
Reactant of Route 2
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride
Reactant of Route 3
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride
Reactant of Route 4
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride
Reactant of Route 5
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride
Reactant of Route 6
2-Amino-2-(2-fluorophenyl)-cyclohexanone, monohydrochloride

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